N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
Description
Properties
IUPAC Name |
N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O2/c1-19-10(17-18-11(19)12(13,14)15)9(20(21)22)7-16-8-5-3-2-4-6-8/h2-7,16H,1H3/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLYZJALELXWIR-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C(F)(F)F)C(=CNC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1C(F)(F)F)/C(=C/NC2=CC=CC=C2)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a compound belonging to the class of triazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in agriculture and medicine.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
Triazole derivatives are known for their antifungal, antibacterial, and herbicidal properties. The specific activities of this compound have been investigated in various studies.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a study demonstrated that similar triazole compounds effectively inhibited the growth of fungi and bacteria . The mechanism often involves the disruption of cell membrane integrity or interference with nucleic acid synthesis.
Insecticidal Properties
The compound has been evaluated for its insecticidal activity. A patent describes its use as an insecticide with notable efficacy against common agricultural pests . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances biological activity by increasing lipophilicity and improving membrane penetration.
Herbicidal Effects
In addition to its insecticidal properties, this compound has been reported to exhibit herbicidal effects. The compound acts by inhibiting key enzymes involved in plant growth and development, leading to effective weed control in agricultural settings .
Case Studies
- Antifungal Activity : A study published in the Journal of Agricultural and Food Chemistry evaluated the antifungal properties of triazole derivatives. The results indicated that compounds similar to this compound showed promising results against Fusarium spp., a common plant pathogen .
- Insect Resistance Management : Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations compared to untreated controls. The results support its potential role in integrated pest management strategies .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole derivatives with structural analogs differing in substituents on the triazole ring, nitroethenyl group, or aniline moiety. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Triazole Derivatives
| Compound Name | Substituents (Triazole Ring) | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| N-[(Z)-2-[4-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline (Target) | 4-Me, 5-CF₃ | Nitroethenyl, aniline | 378.3 (calculated) | Agrochemicals, enzyme inhibitors |
| N-[(Z)-2-[4-(4-Chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline | 4-(4-Cl-Ph), 5-CF₃ | Nitroethenyl, aniline | 474.8 (calculated) | Enhanced insecticidal activity |
| N-[(Z)-2-[4-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline | 4-(4-F-Ph), 5-CF₃ | Nitroethenyl, 3-methoxy-aniline | 488.3 (calculated) | Selective receptor modulation |
| Sarolaner (Patent Example: EP2023) | Varies | Isoxazoline, CF₃ | ~499.1 | Veterinary ectoparasiticides |
| Lotilaner (Patent Example: EP2023) | Varies | Trifluoromethoxy, CF₃ | ~502.9 | Flea/tick control in companion animals |
Key Findings
Trifluoromethyl (-CF₃) at position 5 is conserved across analogs, suggesting its critical role in stabilizing ligand-receptor interactions via hydrophobic and electron-withdrawing effects .
Nitroethenyl-Aniline Backbone
- The Z-configuration of the nitroethenyl group optimizes spatial alignment with target enzymes or receptors, as seen in analogs with similar configurations .
- Substitution of the aniline ring (e.g., 3-methoxy in analog 3) modulates solubility and bioavailability, though the unsubstituted aniline in the target compound may prioritize membrane permeability .
Comparison with Commercial Agrochemicals
- Sarolaner and Lotilaner (from ) share trifluoromethyl motifs but employ isoxazoline cores instead of triazoles. This structural divergence highlights the triazole scaffold’s versatility in achieving target specificity .
- The target compound’s nitro group differentiates it from carboxamide-based pesticides (e.g., Isocycloseram in ), suggesting a unique mechanism of action, possibly involving redox interactions .
Research Implications
- Synthetic Accessibility : The target compound and its analogs (e.g., 3B-001, 3B-002) are commercially available (3 suppliers listed in ), enabling rapid SAR (Structure-Activity Relationship) studies .
- Crystallographic Data : Tools like SHELX () have been pivotal in resolving the Z-configuration and planarity of similar triazole derivatives, aiding in computational modeling .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of this compound?
Answer:
To validate the structure of N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline:
- Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical for resolving the Z-configuration of the nitroethenyl group and verifying stereochemistry .
- FT-IR spectroscopy identifies functional groups (e.g., nitro, trifluoromethyl, triazole) by characteristic absorption bands (e.g., C-F stretching at 1100–1250 cm⁻¹, NO₂ asymmetric stretching at ~1520 cm⁻¹) .
- ¹H/¹³C NMR resolves aromatic protons and substituent effects. For example, the trifluoromethyl group causes distinct splitting patterns in adjacent protons due to spin-spin coupling .
- High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error, as demonstrated for structurally similar nitrosoaniline derivatives .
Advanced: How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
Answer:
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can:
- Map frontier molecular orbitals (HOMO-LUMO) to predict sites of nucleophilic/electrophilic attack, particularly at the nitro group or triazole ring .
- Calculate Mulliken charges to identify electron-deficient regions (e.g., nitro group) prone to nucleophilic substitution or reduction .
- Simulate UV-Vis spectra to correlate experimental absorbance peaks (e.g., π→π* transitions in the aniline moiety) with electronic transitions .
- Analyze non-covalent interactions (e.g., hydrogen bonding between nitro and triazole groups) to explain crystallographic packing .
Basic: What synthetic strategies are effective for preparing this compound, and how can purity be optimized?
Answer:
- Key steps :
- Use nitroso intermediates (e.g., nitrosoaniline derivatives) in condensation reactions with triazole precursors, as shown in analogous syntheses (yields: 60–85%) .
- Employ microwave-assisted synthesis to accelerate reaction rates and reduce side products for nitroethenyl formation .
- Purification :
- Recrystallize from ethanol/water mixtures to remove unreacted starting materials.
- Validate purity via HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced: How should researchers address contradictions in bioactivity data across studies involving triazole-nitro derivatives?
Answer:
Contradictions often arise from methodological variability :
- Assay conditions : Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) and incubation times .
- Structural analogs : Compare activity of the trifluoromethyl-substituted triazole with non-fluorinated analogs to isolate electronic effects .
- Meta-analysis : Apply multivariate statistical models (e.g., PCA) to datasets from diverse receptors or cell lines to identify confounding variables .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Hazard mitigation :
- Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis .
Advanced: How can researchers refine crystallographic data for this compound when dealing with twinned crystals or poor diffraction?
Answer:
- SHELX suite :
- Data collection : Optimize cryocooling (100 K) and use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (>0.8 Å) .
Basic: What solvent systems and conditions are optimal for studying the compound’s solubility and stability?
Answer:
- Solubility : Test in DMSO (high solubility for biological assays) or dichloromethane (for synthetic modifications) .
- Stability : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect degradation products (e.g., nitro reduction to amine) .
Advanced: How can hybrid QSAR/pharmacophore models be developed to predict the biological activity of this compound?
Answer:
- Data integration : Combine 3D pharmacophore features (e.g., hydrogen bond acceptors at the nitro group) with 2D QSAR descriptors (e.g., LogP, polar surface area) .
- Validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets from public databases (e.g., ChEMBL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
